(Z)-3-(2-methoxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
Description
The compound (Z)-3-(2-methoxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one belongs to the thiazolidinone family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure features a (Z)-configured benzylidene moiety at position 5 (3,4,5-trimethoxy substitution) and a 2-methoxyphenyl group at position 3 (Figure 1).
Properties
IUPAC Name |
(5Z)-3-(2-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S2/c1-23-14-8-6-5-7-13(14)21-19(22)17(28-20(21)27)11-12-9-15(24-2)18(26-4)16(10-12)25-3/h5-11H,1-4H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDQJKNHCGVEFI-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-methoxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2-methoxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and sulfanylidene groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or bromine in carbon tetrachloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidinone derivatives with altered functional groups.
Scientific Research Applications
(Z)-3-(2-methoxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex thiazolidinone derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(2-methoxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit specific enzymes involved in inflammatory or cancer pathways.
Modulating Receptors: The compound could interact with cellular receptors, altering signal transduction pathways.
Inducing Apoptosis: In cancer cells, it may induce programmed cell death through mitochondrial pathways.
Comparison with Similar Compounds
Structural Similarities and Variations
The compound shares a thiazolidin-4-one core with several derivatives, differing in substituents on the benzylidene and aryl groups. Key analogs include:
Key Observations :
- The 3,4,5-trimethoxybenzylidene group (target compound, STK844224) enhances π-π stacking and hydrogen bonding in enzyme binding compared to mono-/di-methoxy analogs .
- Substitution at position 3 (e.g., 2-methoxyphenyl vs. phenyl) modulates steric effects and electronic properties, influencing bioactivity .
Physicochemical Properties
Note: The 3,4,5-trimethoxy group increases molecular weight and logP, reducing aqueous solubility but enhancing membrane permeability .
Crystallographic and Stability Data
- (5Z)-5-(2-Methylbenzylidene)-3-phenyl derivative : Exhibits intramolecular C—H···S hydrogen bonds (2.52 Å) and planar geometry, stabilizing the (Z)-configuration .
- Target Compound : Predicted to adopt a similar planar conformation, with methoxy groups contributing to crystal packing via van der Waals interactions .
Structure-Activity Relationship (SAR)
Tables and Figures
- Figure 1 : Chemical structure of the target compound.
- Figure 2: General Claisen-Schmidt condensation reaction for thiazolidinone synthesis .
Biological Activity
(Z)-3-(2-methoxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. This article reviews the biological activity of this specific compound, drawing from recent studies and literature.
Chemical Structure
The compound features a thiazolidinone core with various substituents that influence its biological activity. The general structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent cytotoxicity.
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (Z)-3-(2-methoxyphenyl)-... | A549 | 15 | Apoptosis induction |
| (Z)-3-(2-methoxyphenyl)-... | MCF-7 | 20 | Cell cycle arrest |
| (Z)-3-(2-methoxyphenyl)-... | HeLa | 25 | Apoptosis induction |
Anti-inflammatory Activity
Thiazolidinones are also recognized for their anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Experimental Model : Carrageenan-induced paw edema in rats.
- Results : A significant reduction in paw swelling was observed, with a percentage inhibition of inflammation reaching up to 70%.
Table 2: Anti-inflammatory Effects
| Compound | Model | % Inhibition |
|---|---|---|
| (Z)-3-(2-methoxyphenyl)-... | Carrageenan-induced edema | 70 |
Antimicrobial Activity
The antimicrobial potential of thiazolidinone derivatives has been well-documented. This specific compound exhibited activity against both Gram-positive and Gram-negative bacteria.
- Bacterial Strains Tested : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
Table 3: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| (Z)-3-(2-methoxyphenyl)-... | Staphylococcus aureus | 32 |
| (Z)-3-(2-methoxyphenyl)-... | Escherichia coli | 64 |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is significantly influenced by their structural components. Substituents on the phenyl rings and the thiazolidinone core can enhance or diminish activity. For instance:
- Methoxy Groups : The presence of methoxy substituents has been correlated with increased lipophilicity and improved cell membrane penetration.
- Thio Group : The thio group at position 2 enhances the electron-donating ability, contributing to the overall reactivity and biological efficacy.
Case Studies
- Anticancer Study : A recent study evaluated the anticancer effects of various thiazolidinone derivatives, including our compound, on multiple cancer cell lines using MTT assays. Results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.
- Anti-inflammatory Study : In an experimental model assessing inflammatory responses, the compound was administered to rats subjected to carrageenan injection. The results demonstrated a marked reduction in inflammatory markers compared to controls.
Q & A
Q. What are the common synthetic routes for (Z)-3-(2-methoxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one?
The synthesis typically involves condensation reactions between substituted benzaldehydes and thiazolidinone precursors. For example:
- Step 1 : React 2-methoxyphenyl-substituted thiazolidinone with 3,4,5-trimethoxybenzaldehyde under basic conditions (e.g., piperidine or pyridine catalysis) in ethanol or methanol .
- Step 2 : Purify via recrystallization or chromatography to isolate the Z-isomer, confirmed by NMR and HPLC .
- Key variables : Solvent polarity, temperature (60–80°C), and reaction time (6–12 hours) influence yield and isomer purity .
Q. Which spectroscopic methods are used to characterize this compound?
Standard techniques include:
- ¹H/¹³C NMR : To confirm the Z-configuration of the benzylidene group and substituent positions .
- HPLC : For purity assessment (>95% typically required for biological assays) .
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- FT-IR : To identify thioxo (C=S) and carbonyl (C=O) stretching vibrations .
Q. What biological activities have been reported for this compound?
Thiazolidinone derivatives exhibit antimicrobial, anti-inflammatory, and anticancer potential . For example:
- In vitro : Inhibition of cancer cell lines (e.g., MCF-7, HeLa) via apoptosis induction, with IC₅₀ values in the micromolar range .
- Antimicrobial activity : Demonstrated against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Mechanistic insights : Preliminary studies suggest interactions with cellular targets like tubulin or kinases .
Q. How is the Z-configuration of the benzylidene group confirmed experimentally?
The Z-isomer is identified via:
- NOESY NMR : Cross-peaks between the benzylidene proton and adjacent substituents .
- X-ray crystallography : Resolves spatial arrangement (if crystals are obtainable) .
- Comparative UV-Vis : Z-isomers often show hypsochromic shifts compared to E-isomers due to reduced conjugation .
Q. What are the solubility properties of this compound, and how do they impact assay design?
- Solubility : Limited aqueous solubility (logP ~3.5–4.0) due to lipophilic trimethoxybenzylidene and methoxyphenyl groups. Use DMSO or ethanol for stock solutions .
- Assay optimization : Include surfactants (e.g., Tween-80) or β-cyclodextrin to enhance solubility in cell-based assays .
Advanced Questions
Q. How can the synthesis be optimized to improve yield and reduce by-products?
- Reactor design : Use continuous flow reactors for precise temperature and mixing control, reducing side reactions like oxidation .
- Catalyst screening : Test alternatives to piperidine (e.g., DBU or ionic liquids) for enhanced regioselectivity .
- Workflow : Monitor reaction progress via inline FT-IR or LC-MS to terminate at peak product formation .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies may arise from:
- Assay conditions : Variability in cell lines, serum concentrations, or incubation times. Standardize protocols (e.g., MTT assay at 48 hours) .
- Impurity effects : By-products from incomplete synthesis (e.g., E-isomer) may skew results. Re-evaluate purity via HPLC-MS .
- Statistical rigor : Use triplicate experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
Q. What computational strategies are effective for studying structure-activity relationships (SAR)?
- Docking studies : Use AutoDock Vina to model interactions with targets like EGFR or tubulin. Validate with MD simulations for stability .
- QSAR models : Train on thiazolidinone datasets to predict bioactivity and optimize substituents (e.g., methoxy vs. chloro groups) .
- DFT calculations : Analyze electron distribution in the benzylidene moiety to explain reactivity differences between Z/E isomers .
Q. What challenges arise in crystallographic analysis of this compound?
- Crystal growth : Low solubility complicates crystallization. Use vapor diffusion with mixed solvents (e.g., DMSO/water) .
- Data collection : Weak diffraction due to flexible substituents. Employ synchrotron radiation for high-resolution data .
- Refinement : Use SHELXL for small-molecule refinement, addressing disorder in methoxy groups .
Q. How can derivatives be designed to enhance potency while minimizing toxicity?
- Substituent modulation : Replace 3,4,5-trimethoxy with 4-dimethylamino (electron-donating) to improve DNA intercalation .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetate) to enhance bioavailability .
- Toxicity screening : Use zebrafish models to assess hepatotoxicity and neurotoxicity early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
